6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes piperidine and piperazine rings, a nitro group, and a pyrimidine core. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, nitration is performed to introduce the nitro group at the 5-position.
Substitution Reactions: The introduction of the piperidine and piperazine rings is achieved through nucleophilic substitution reactions. This involves reacting the nitropyrimidine intermediate with 3,5-dimethylpiperidine and 4-methylpiperazine under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in further substitution reactions, especially at the nitrogen atoms of the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation Products: N-oxides of the piperidine and piperazine rings.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Alkylated or acylated derivatives at the nitrogen atoms.
Scientific Research Applications
6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the nitrogen atoms in the piperidine and piperazine rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-aminopyrimidin-4-amine: Similar structure but with an amino group instead of a nitro group.
6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-chloropyrimidin-4-amine: Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 6-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially offering unique advantages in specific applications.
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O2/c1-11-8-12(2)10-22(9-11)15-13(23(24)25)14(17)18-16(19-15)21-6-4-20(3)5-7-21/h11-12H,4-10H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPCMWXDNYWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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